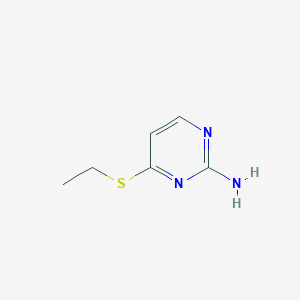
Tert-butyl 5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylcarbamate acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate is a chemical compound with the molecular formula C15H23N3O4 and a molecular weight of 309.37 g/mol . This compound is part of the naphthyridine family, which is known for its significant importance in medicinal chemistry due to its diverse biological activities .
Preparation Methods
The synthesis of tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate involves several steps. One common method includes the reaction of tert-butyl carbamate with 5,6,7,8-tetrahydro-1,7-naphthyridine under specific conditions. The reaction typically requires a solvent such as 1,4-dioxane and a base like cesium carbonate (Cs2CO3) to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are also possible, allowing for the formation of complex structures.
Scientific Research Applications
tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate has several applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators.
Medicine: Due to its structural properties, it is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate can be compared with other naphthyridine derivatives:
1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
1,8-Naphthyridine: Another isomer with distinct properties and applications in drug development.
Indole Derivatives: While structurally different, indole derivatives share similar applications in medicinal chemistry and biological studies.
The uniqueness of tert-Butyl (5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate acetate lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
Molecular Formula |
C15H23N3O4 |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
acetic acid;tert-butyl N-(5,6,7,8-tetrahydro-1,7-naphthyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H19N3O2.C2H4O2/c1-13(2,3)18-12(17)16-10-6-9-4-5-14-8-11(9)15-7-10;1-2(3)4/h6-7,14H,4-5,8H2,1-3H3,(H,16,17);1H3,(H,3,4) |
InChI Key |
JKOXDODAGKWMEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC1=CC2=C(CNCC2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(4-Tert-butoxycarbonylpiperazine-1-carbonyl)-3,5-dimethoxy-phenyl]boronic acid](/img/structure/B13929494.png)




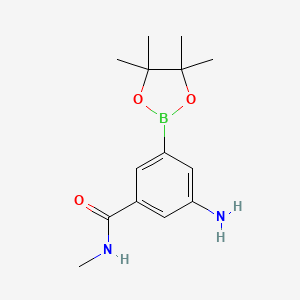
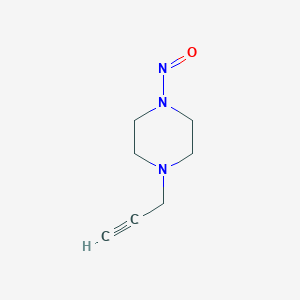
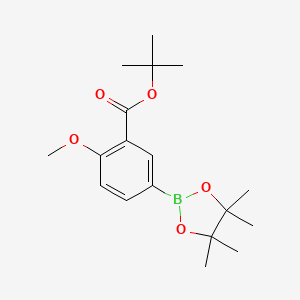
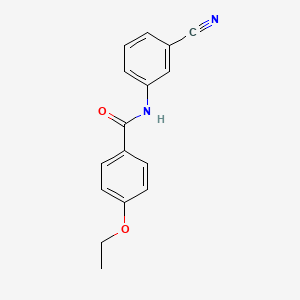
![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)
